

# Application Notes and Protocols for Monoclonal Antibodies Blocking B7-2 (CD86) Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

B7-2, also known as CD86, is a critical costimulatory molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.[1] [2] It plays a pivotal role in the regulation of T-cell activation and the overall immune response. B7-2, along with B7-1 (CD80), serves as a ligand for two key receptors on T-cells: CD28 and CTLA-4. The engagement of B7-2 with CD28 delivers a crucial second signal for T-cell activation, proliferation, and cytokine production, while its interaction with CTLA-4 provides an inhibitory signal, leading to the downregulation of the immune response.[2][3][4] Given its central role in immune regulation, monoclonal antibodies (mAbs) that block the function of B7-2 are valuable tools for both basic research and the development of novel therapeutics for autoimmune diseases and cancer.

These application notes provide an overview of the utility of anti-B7-2 monoclonal antibodies, detailed protocols for their use in key functional assays, and a summary of expected quantitative outcomes.

## **Mechanism of Action**

Anti-B7-2 monoclonal antibodies function by binding to the extracellular domain of the B7-2 protein, thereby sterically hindering its interaction with its cognate receptors, CD28 and CTLA-4, on T-cells. By blocking the B7-2/CD28 costimulatory pathway, these antibodies can prevent



the full activation of T-cells, leading to a state of anergy or hyporesponsiveness. This mechanism is particularly relevant in the context of autoimmune diseases where autoreactive T-cells are pathologically activated. Conversely, in the tumor microenvironment, the role of B7-2 can be more complex, and its blockade may be investigated for its potential to modulate antitumor immunity.

## Data Presentation: In Vitro & In Vivo Efficacy of Anti-B7-2 Monoclonal Antibodies

The following tables summarize quantitative data from preclinical studies utilizing anti-B7-2 monoclonal antibodies to demonstrate their blocking function and therapeutic potential.

Table 1: In Vitro Functional Activity of Anti-B7-2 Monoclonal Antibodies



| Assay                           | Cell Type                      | Antibody/Cl<br>one  | Readout                    | Result                                                     | Reference |
|---------------------------------|--------------------------------|---------------------|----------------------------|------------------------------------------------------------|-----------|
| T-Cell<br>Proliferation         | Mouse<br>Splenocytes           | Anti-CD80/86<br>Abs | % CD4+<br>CFSElow<br>cells | Significant reduction in proliferation (from 6.9% to 4.4%) |           |
| Cytokine<br>Release<br>(IFN-y)  | Mouse<br>Splenocytes<br>in MLR | Anti-CD80/86<br>Abs | Concentratio<br>n (ng/mL)  | Reduction<br>from 34.1 ±<br>2.2 to 25.5 ±<br>0.8           |           |
| Cytokine<br>Release (IL-<br>2)  | Mouse<br>Splenocytes<br>in MLR | Anti-CD80/86<br>Abs | Concentratio<br>n (pg/mL)  | Significant reduction                                      |           |
| Cytokine<br>Release (IL-<br>1β) | Mouse<br>Splenocytes<br>in MLR | Anti-CD80/86<br>Abs | Concentratio<br>n (pg/mL)  | Reduction<br>from 27.6 ±<br>0.4 to 25.3 ±<br>0.2           |           |
| Cytokine<br>Release<br>(TNF-α)  | Mouse<br>Splenocytes<br>in MLR | Anti-CD80/86<br>Abs | Concentratio<br>n (pg/mL)  | Significant reduction                                      |           |

Table 2: In Vivo Efficacy of Anti-B7-2 Monoclonal Antibodies in Preclinical Models



| Disease<br>Model                                 | Animal<br>Model | Antibody/Cl<br>one & Dose                                          | Readout                         | Result                                               | Reference |
|--------------------------------------------------|-----------------|--------------------------------------------------------------------|---------------------------------|------------------------------------------------------|-----------|
| A549<br>Xenograft                                | Nude Mice       | Anti-CD86<br>neutralizing<br>antibody (100<br>μ g/mouse ,<br>i.p.) | Tumor<br>Growth                 | Blocked the inhibitory effects of CO on tumor growth |           |
| Heligmosomo<br>ides<br>polygyrus<br>infection    | Mice            | Anti-B7-1 and<br>Anti-B7-2 Abs                                     | Serum IgG1<br>and IgE<br>levels | Inhibition of induced increases                      |           |
| Experimental Autoimmune Encephalomy elitis (EAE) | Mice            | Anti-B7-2                                                          | Disease<br>Severity             | Increased<br>disease<br>severity                     |           |
| Experimental Autoimmune Encephalomy elitis (EAE) | Mice            | PLP-B7AP<br>(B7-binding<br>peptide)                                | Maximum<br>Clinical Score       | Reduction to<br>an average of<br>0.33                |           |

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: B7-2 signaling pathway in T-cell activation and inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for a T-cell proliferation assay.





Click to download full resolution via product page

Caption: Logical relationship of B7-2 blockade for therapeutic effect.

# **Experimental Protocols**

## Protocol 1: In Vitro T-Cell Proliferation Assay using Anti-B7-2 mAb

This protocol details the steps to assess the inhibitory effect of an anti-B7-2 monoclonal antibody on T-cell proliferation.

#### Materials:

- Anti-mouse CD86 (B7-2) monoclonal antibody (e.g., clone GL-1)
- Isotype control antibody (e.g., Rat IgG2a)
- Murine splenocytes



- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Anti-mouse CD3e antibody (for T-cell stimulation)
- Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester CFSE)
- 96-well flat-bottom culture plates
- · Flow cytometer

#### Procedure:

- Preparation of Splenocytes:
  - Aseptically harvest spleens from mice.
  - Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two microscope slides in complete RPMI-1640 medium.
  - Lyse red blood cells using a suitable lysis buffer.
  - $\circ$  Wash the cells twice with complete RPMI-1640 medium and resuspend to a concentration of 1 x 10<sup>6</sup> cells/mL.
- CFSE Labeling of T-cells:
  - $\circ$  Centrifuge the splenocyte suspension and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.
  - $\circ$  Add CFSE to a final concentration of 5  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.
  - Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium.
  - Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.



 Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10<sup>6</sup> cells/mL.

#### Assay Setup:

- Coat the wells of a 96-well plate with anti-mouse CD3e antibody at a concentration of 1-5
  μg/mL in PBS overnight at 4°C.
- Wash the wells twice with sterile PBS to remove unbound antibody.
- Add 100 μL of the CFSE-labeled splenocyte suspension to each well.
- $\circ$  Add 50  $\mu$ L of varying concentrations of the anti-B7-2 mAb or the isotype control antibody to the respective wells. A typical starting concentration for the antibody is 10  $\mu$ g/mL, followed by serial dilutions.
- Include a negative control (unstimulated cells) and a positive control (stimulated cells without blocking antibody).
- Incubation and Analysis:
  - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
  - Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
  - Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
  - Quantify the percentage of proliferated cells (CFSElow) in each condition.

## Protocol 2: In Vitro Cytokine Release Assay using Anti-B7-2 mAb

This protocol describes how to measure the effect of an anti-B7-2 monoclonal antibody on the production of cytokines by activated T-cells.

Materials:



- Anti-mouse CD86 (B7-2) monoclonal antibody (e.g., clone GL-1)
- Isotype control antibody (e.g., Rat IgG2a)
- Murine splenocytes
- Complete RPMI-1640 medium
- Anti-mouse CD3e antibody
- 96-well flat-bottom culture plates
- ELISA or multiplex immunoassay kit for desired cytokines (e.g., IL-2, IFN-y, TNF-α)

#### Procedure:

- · Preparation of Splenocytes:
  - Prepare a single-cell suspension of murine splenocytes as described in Protocol 1.
  - Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10<sup>6</sup> cells/mL.
- Assay Setup:
  - Coat the wells of a 96-well plate with anti-mouse CD3e antibody as described in Protocol
     1.
  - Wash the wells twice with sterile PBS.
  - Add 100 μL of the splenocyte suspension to each well.
  - $\circ~$  Add 50  $\mu L$  of varying concentrations of the anti-B7-2 mAb or the isotype control antibody to the respective wells.
  - Include appropriate controls (unstimulated and stimulated without blocking antibody).
- Incubation and Supernatant Collection:



- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the supernatant from each well without disturbing the cell pellet.
- Cytokine Quantification:
  - Measure the concentration of the desired cytokines in the collected supernatants using an ELISA or a multiplex immunoassay according to the manufacturer's instructions.
  - Generate a standard curve for each cytokine to determine the concentrations in the samples.

# Protocol 3: In Vivo Murine Model of Autoimmune Disease (EAE) with Anti-B7-2 mAb Treatment

This protocol provides a general framework for evaluating the in vivo efficacy of an anti-B7-2 monoclonal antibody in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.

#### Materials:

- Female C57BL/6 mice (8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Anti-mouse CD86 (B7-2) monoclonal antibody (in vivo grade)
- Isotype control antibody (in vivo grade)
- Sterile PBS

#### Procedure:



#### Induction of EAE:

- On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
- On days 0 and 2, administer pertussis toxin intraperitoneally.
- Antibody Treatment:
  - Divide the mice into treatment groups (e.g., anti-B7-2 mAb, isotype control, PBS).
  - Administer the anti-B7-2 mAb or control antibody via intraperitoneal injection at a predetermined dose and schedule. For example, 100 μg per mouse every other day starting from day 7 post-immunization.
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where
     0 is no disease and 5 is moribund.
- Endpoint Analysis:
  - At the end of the experiment (e.g., day 21-28), euthanize the mice.
  - Collect spleens for ex vivo analysis of T-cell responses (proliferation and cytokine production) as described in Protocols 1 and 2.
  - Perfuse the mice with PBS and collect the spinal cords for histological analysis of inflammation and demyelination.

## Conclusion

Monoclonal antibodies that block the function of B7-2 are indispensable tools for dissecting the complexities of the immune response. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize these antibodies in their studies. By carefully selecting the appropriate antibody, optimizing experimental conditions, and employing robust functional assays, it is possible to gain valuable insights into the role of B7-2 in health and disease, and to advance the development of novel immunomodulatory therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cytekbio.com [cytekbio.com]
- 2. stemcell.com [stemcell.com]
- 3. InVivoMAb anti-mouse CD86 (B7-2) | Bio X Cell [bioxcell.com]
- 4. Leinco Technologies Inc Anti-Mouse CD86 (B7-2, B70, Ly-58) In Vivo PLATINUM; | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Monoclonal Antibodies Blocking B7-2 (CD86) Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752614#monoclonal-antibodies-for-blocking-b7-2-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com